

An In-depth Technical Guide to N-acetyl-N-methylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methyldiacetamide

Cat. No.: B072989

[Get Quote](#)

This technical guide provides a comprehensive overview of N-acetyl-N-methylacetamide, also known as N,N-diacetylmethylamine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's properties, synthesis, and analytical data.

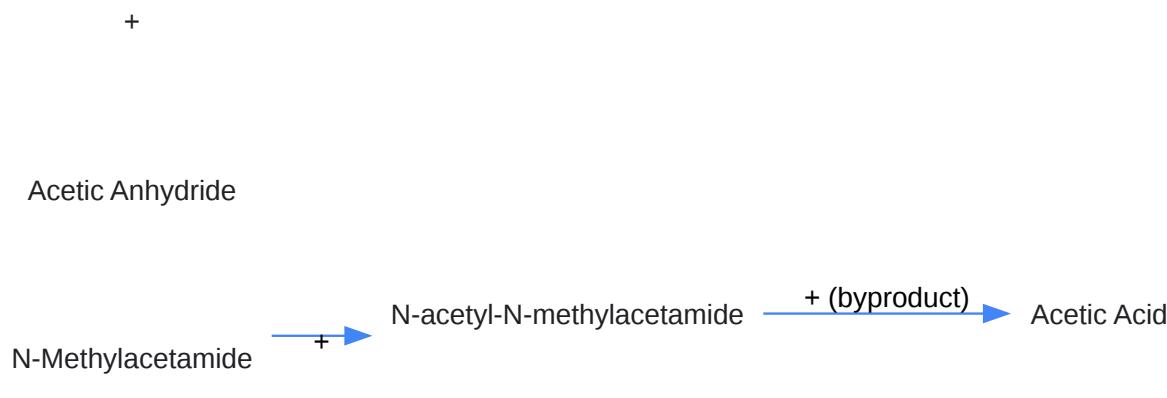
Introduction

N-acetyl-N-methylacetamide is a tertiary amide containing a nitrogen atom bonded to two acetyl groups and one methyl group. Its chemical structure gives it unique properties that are of interest in organic synthesis and potentially in other fields of chemical research. While historical records detailing its initial discovery are sparse, its synthesis falls within the well-established principles of amine acetylation. This guide consolidates the available technical data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-acetyl-N-methylacetamide is presented in Table 1. This data is crucial for its handling, application in reactions, and for analytical purposes.

Table 1: Chemical and Physical Properties of N-acetyl-N-methylacetamide


Property	Value
IUPAC Name	N-acetyl-N-methylacetamide
Other Names	N,N-Diacetylmethylamine, N-Methyldiacetamide
CAS Number	1113-68-4
Molecular Formula	C ₅ H ₉ NO ₂
Molecular Weight	115.13 g/mol
Appearance	Not specified in available literature
Boiling Point	192-194 °C
Density	1.06 g/cm ³
Melting Point	-25 °C
Molar Volume	108.6 cm ³ /mol

Synthesis

While a specific seminal publication detailing the first synthesis of N-acetyl-N-methylacetamide is not readily available, a standard and logical method for its preparation is the acetylation of N-methylacetamide. This reaction involves the introduction of a second acetyl group onto the nitrogen atom of N-methylacetamide.

General Reaction Scheme

The overall reaction for the synthesis of N-acetyl-N-methylacetamide from N-methylacetamide is as follows:

[Click to download full resolution via product page](#)

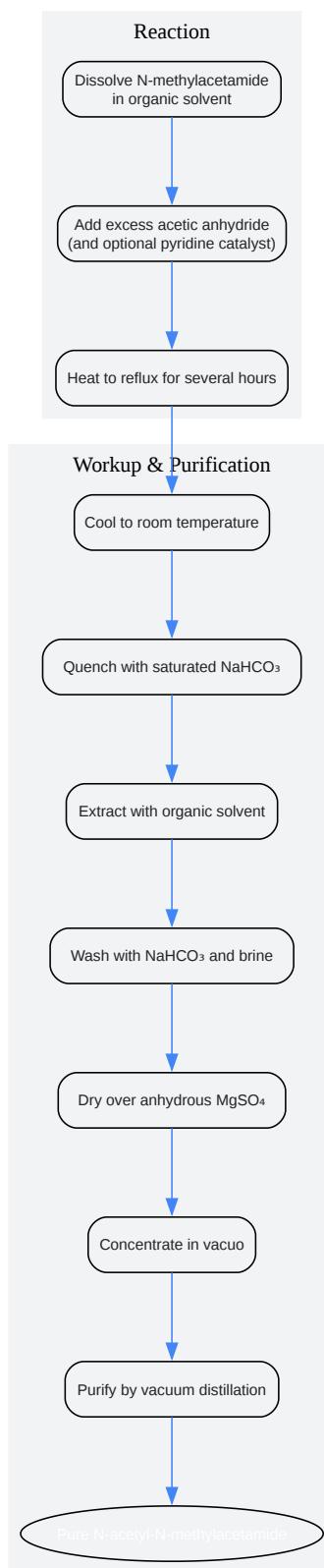
Caption: General reaction for the synthesis of N-acetyl-N-methylacetamide.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of N-acetyl-N-methylacetamide.

Materials:

- N-methylacetamide
- Acetic anhydride (excess)
- Pyridine (catalyst, optional)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Organic solvent (e.g., dichloromethane or diethyl ether)
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
- Heating and stirring apparatus


- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylacetamide in a suitable volume of an inert organic solvent such as dichloromethane.
- Addition of Reagents: Slowly add an excess of acetic anhydride to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.
- Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation to obtain pure N-acetyl-N-methylacetamide.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of N-acetyl-N-methylacetamide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of N-acetyl-N-methylacetamide.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-acetyl-N-methylacetamide, which are essential for its identification and characterization. The data is sourced from the NIST WebBook.[1]

Table 2: Mass Spectrometry Data

m/z	Intensity
43	1000
72	500
115	250
42	200
73	150
58	100

Note: The mass spectrum data is based on electron ionization.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description
~1700-1750	C=O stretching (strong, two bands expected)
~2900-3000	C-H stretching
~1370	C-H bending
~1250	C-N stretching

Note: The IR data is a general representation. For the full spectrum, refer to the NIST database.

As of the current literature review, there is no readily available public information on the ¹H NMR and ¹³C NMR spectra specifically for N-acetyl-N-methylacetamide.

Signaling Pathways and Biological Activity

Currently, there is no information available in the public domain regarding the involvement of N-acetyl-N-methylacetamide in any biological signaling pathways or its potential pharmacological activities. Further research would be required to explore these aspects.

Conclusion

This technical guide provides a consolidated source of information on N-acetyl-N-methylacetamide, focusing on its chemical and physical properties, a plausible synthesis protocol, and available spectroscopic data. The lack of information on its historical discovery and biological activity highlights areas for potential future investigation. The data presented herein should serve as a valuable resource for scientists and researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Complete the following reaction: $\text{CH}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2 \rightarrow$ - askIITians [askiitians.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-acetyl-N-methylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072989#discovery-and-history-of-n-acetyl-n-methylacetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com